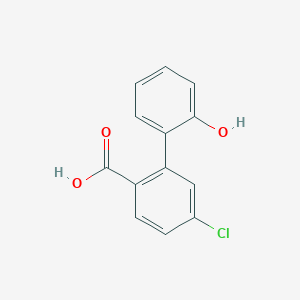
4-Chloro-2-(2-hydroxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(2-hydroxyphenyl)benzoic acid, or 4-CPA, is a synthetic organic compound used in a variety of scientific applications. It is a white, crystalline solid with a melting point of 157-158°C and a molecular weight of 246.59 g/mol. 4-CPA is a versatile compound with a wide range of scientific applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-CPA has several scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, dyes, and fragrances. It is also used in the synthesis of polymers and in the preparation of azo dyes. In addition, 4-CPA is used in the synthesis of a variety of organic compounds, such as esters and amides. Additionally, 4-CPA is used in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticonvulsants.
Wirkmechanismus
The mechanism of action of 4-CPA is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. Additionally, 4-CPA is thought to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are involved in inflammation. Furthermore, 4-CPA is thought to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
4-CPA has several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. Furthermore, 4-CPA has been shown to inhibit the production of thromboxane, which is involved in the regulation of blood clotting. Additionally, 4-CPA has been shown to inhibit the production of histamine, which is involved in the regulation of allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-CPA in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, 4-CPA is not suitable for use in experiments involving human subjects due to its potential toxicity. Additionally, 4-CPA is not suitable for use in experiments involving animals due to its potential toxicity.
Zukünftige Richtungen
Given its wide range of scientific applications, 4-CPA has the potential to be used in a variety of future directions. One potential direction is the development of new drugs and treatments for a variety of diseases and conditions. Additionally, 4-CPA could be used in the development of new dyes and fragrances. Furthermore, 4-CPA could be used in the development of new polymers and azo dyes. Additionally, 4-CPA could be used in the development of new organic compounds, such as esters and amides. Finally, 4-CPA could be used in the development of new pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticonvulsants.
Synthesemethoden
4-CPA can be synthesized in several ways. One method is the direct condensation of 4-chlorobenzoic acid and 2-hydroxybenzaldehyde. This reaction is catalyzed by a strong acid such as sulfuric acid and is heated to a temperature of 120-130°C. Another method is the condensation of 4-chlorobenzoic acid and 2-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction is carried out at a temperature of 120-130°C and is typically completed in a few hours.
Eigenschaften
IUPAC Name |
4-chloro-2-(2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFWAOUDFKZNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688684 |
Source


|
| Record name | 5-Chloro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-81-0 |
Source


|
| Record name | 5-Chloro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














